molecular formula C10H11NO2 B3235763 Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate CAS No. 1354940-85-4

Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate

Cat. No. B3235763
Key on ui cas rn: 1354940-85-4
M. Wt: 177.20 g/mol
InChI Key: IXGCYJWJMZNBCJ-UHFFFAOYSA-N
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Patent
US06472403B2

Procedure details

To a cooled (−78° C.) solution of LDA (2.0M, 272 mL) in 500 mL anhydrous THF and 200 ml HMPA (dried with molecular sieves) was added gradually a solution of ethyl 3-pyridylacetate 7-1 (75.0 g, 454 mmol) in 50 mL THF. The mixture was stirred for 50 min at −78° C. and treated with neat 1,2-dibromoethane (117 mL, 1363 mmol) in one portion. The reaction mixture was stirred overnight while being allowed to warm to room temperature. The reaction mixture was quenched with saturated NH4Cl and extracted three times with EtOAc. The combined organic layers were washed three times with H2O and then brine. After solvent removal, the residue was purified using silica gel chromatography (100% hexanes to EtOAc/hexane=7/3) to obtain the desired product 7-2 as an oil.
Name
Quantity
272 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
117 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2][CH:3]([N-]C(C)C)C.[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][C:16]([O:18][CH2:19]C)=[O:17])[CH:10]=1.BrCCBr>C1COCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH3:19][O:18][C:16]([C:15]1([C:11]2[CH:10]=[N:9][CH:14]=[CH:13][CH:12]=2)[CH2:3][CH2:2]1)=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
272 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
117 mL
Type
reactant
Smiles
BrCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 50 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed three times with H2O
CUSTOM
Type
CUSTOM
Details
After solvent removal
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
COC(=O)C1(CC1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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